
N-(3-Methoxybenzylidene)-O-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxybenzylidene)-O-toluidine: is a Schiff base compound formed by the condensation of 3-methoxybenzaldehyde and O-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzylidene)-O-toluidine typically involves the condensation reaction between 3-methoxybenzaldehyde and O-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions: N-(3-Methoxybenzylidene)-O-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The methoxy group and the imine bond can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original amine (O-toluidine) and aldehyde (3-methoxybenzaldehyde).
Substitution: Substituted derivatives with different functional groups replacing the methoxy or imine groups.
科学研究应用
N-(3-Methoxybenzylidene)-O-toluidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of other chemical compounds and materials.
作用机制
The mechanism of action of N-(3-Methoxybenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s imine group can also participate in biochemical reactions, influencing its activity.
相似化合物的比较
- N-(3-Methoxybenzylidene)-4-methoxybenzohydrazide
- N-(3-Methoxybenzylidene)-2-quinolinylthioacetohydrazide
- (E)-3-(3-Methoxybenzylidene)benzofuran-2(3H)-one
Uniqueness: N-(3-Methoxybenzylidene)-O-toluidine is unique due to its specific structure, which allows it to form stable metal complexes and participate in various chemical reactions. Its methoxy group and imine bond provide distinct reactivity compared to other similar compounds.
属性
CAS 编号 |
33630-05-6 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h3-11H,1-2H3 |
InChI 键 |
LGENQVXSBSICPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


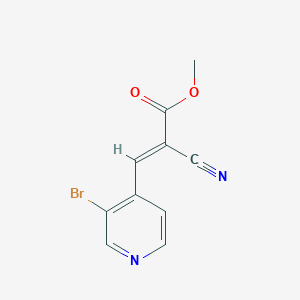
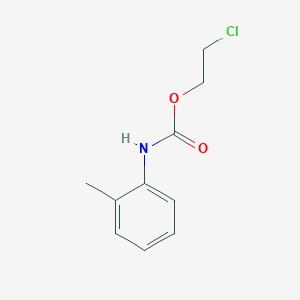
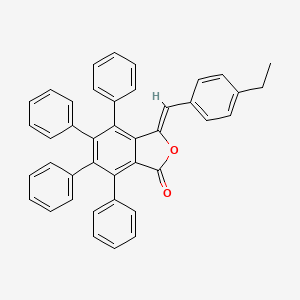
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)


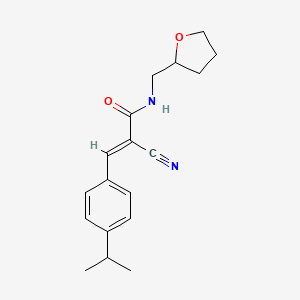

![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)
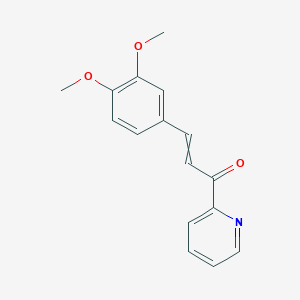
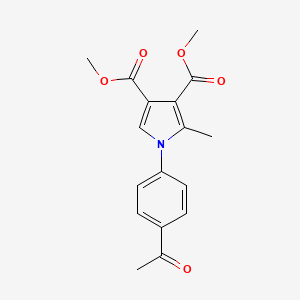
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)
